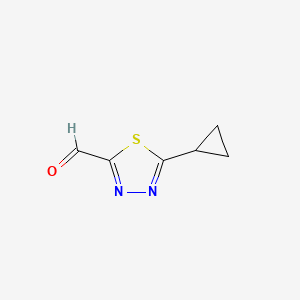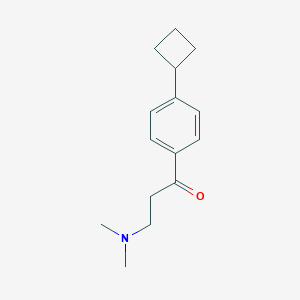![molecular formula C15H26Cl2N2 B1459566 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride CAS No. 1803609-95-1](/img/structure/B1459566.png)
2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride
Overview
Description
“2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride” is a chemical compound with the molecular formula C15H26Cl2N2 . It has an average mass of 305.286 Da and a monoisotopic mass of 304.147308 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 305.29 .Scientific Research Applications
Synthesis of N-Monomethylarylamines
A method for the efficient synthesis of N-monomethylarylamines involves treating anilines with acetic anhydride and triethylamine, followed by N-monomethylation and acid hydrolysis. This process yields N-methyl-N-aryl amines, useful as intermediates in developing imaging agents for Alzheimer’s disease among other applications (Peng et al., 2009).
Chemical Transformations and Syntheses
A study demonstrated the cyclization of certain amino-benzoate derivatives in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical versatility of similar compounds (Ukrainets et al., 2014).
Advanced Material and Pharmaceutical Synthesis
In another study, N-Methyl-N-((trimethylsilyl)methyl)aniline was employed in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, leading to a range of reaction products. This highlights the potential for synthesizing complex organic molecules and materials under mild conditions (Lenhart & Bach, 2014).
Process Development for CCR5 Antagonists
Research focusing on 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride outlines an efficient synthesis process for this key intermediate for the CCR5 antagonist TAK-779. This process emphasizes the importance of such chemical entities in developing therapeutic agents (Hashimoto et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-[[cyclohexylmethyl(methyl)amino]methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPLQYKCPIYGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)CC2=CC=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)
![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)
propylamine](/img/structure/B1459488.png)

![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)
![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)



![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)